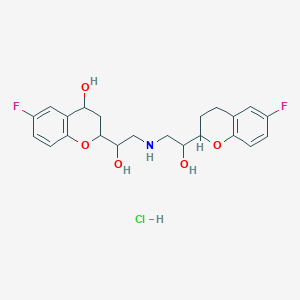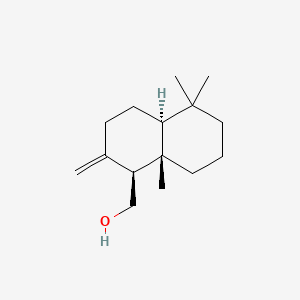
APC-300
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. This compound is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, this compound has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that this compound may have potential applications in the treatment of several tumor types. This compound is currently in preclinical development.
Applications De Recherche Scientifique
Advanced Plasma Coagulation (APC) Techniques
APC-300 refers to a system used in argon plasma coagulation (APC), a technique primarily used in medical procedures, especially gastroenterology and surgery. A study on the second-generation APC system, which includes this compound, highlights its development from the first-generation APC and its application in treating gastrointestinal lesions. The advanced system offers modes like 'forced', 'pulsed', and 'precise', enhancing its efficacy in medical applications (Manner et al., 2008).
Brain Tumour Surgery Applications
This compound has been effectively used in brain tumor surgeries, specifically for achieving haemostasis. The no-touch electrocoagulation technique provided by this compound offers significant advantages in controlling bleeding during these complex surgeries. Its application in a variety of brain tumors, including meningiomas and glioblastomas, demonstrates its versatility and efficacy in neurosurgery (Miyazawa et al., 2000).
Semiconductor Manufacturing
In the semiconductor industry, this compound is referenced in the context of advanced process control (APC) systems. These systems are crucial in semiconductor manufacturing, ensuring precision and efficiency in production. The APC systems, including this compound, are integral in managing complex manufacturing processes, particularly in the lithography sector (Ausschnitt et al., 2003).
Power System Engineering
This compound also finds its application in power system engineering. It is part of the automatic frequency and power control systems (AFPCSs) in steam power plants. These systems, including this compound, play a vital role in enhancing the efficiency and reliability of power generation, demonstrating its utility beyond medical applications (Bilenko & Zhigunov, 2018).
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
APC300; APC-300; APC 300 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)

![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)


